3,5-Dihydroxycyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxycyclohexanecarboxylic acid is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol It is characterized by the presence of two hydroxyl groups and a carboxylic acid group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxycyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the hydroxylation of cyclohexanecarboxylic acid derivatives under controlled conditions. The reaction typically requires the use of strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclohexanecarboxylic acid derivatives. This process is often carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxycyclohexanecarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives
Scientific Research Applications
3,5-Dihydroxycyclohexanecarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dihydroxycyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound can modulate signaling pathways by interacting with receptors or other cellular components .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dihydroxybenzoic acid
- 3,5-Dichlorobenzoic acid
- 3,5-Dimethoxybenzoic acid
- 3,5-Dimethoxy-4-hydroxyphenylacetic acid
Uniqueness
Compared to similar compounds, 3,5-Dihydroxycyclohexanecarboxylic acid is unique due to its cyclohexane ring structure, which imparts different chemical and physical properties.
Properties
IUPAC Name |
3,5-dihydroxycyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c8-5-1-4(7(10)11)2-6(9)3-5/h4-6,8-9H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIXGDNGAXHWPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.